Moloka'Iamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Moloka'Iamine is a natural product found in Aplysinella, Pseudoceratina purpurea, and other organisms with data available.

科学的研究の応用

Research indicates that moloka'iamine exhibits significant antimicrobial properties. In studies involving the sponge Pseudoceratina arabica, this compound derivatives were shown to selectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . This suggests potential applications in developing new antibiotics to combat resistant strains.

Anticancer Properties

This compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including triple-negative breast cancer and cervical carcinoma. For instance, ceratinine N, a derivative of this compound, showed potent cytotoxicity with an IC50 value as low as 2.1 µM against these cell lines . The mechanism of action involves inhibition of specific cellular pathways, which may provide a basis for developing targeted cancer therapies.

Antifouling Agents

The antifouling properties of this compound have been explored in marine applications. Studies indicate that compounds derived from marine sponges, including this compound, can prevent biofouling on submerged surfaces. This application is critical for maintaining the efficiency of marine vessels and structures .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially making it useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could lead to innovations in neurological pharmacotherapy .

Case Study 1: Antimicrobial Efficacy

In a study conducted on extracts from Pseudoceratina arabica, researchers isolated several compounds including this compound derivatives. These compounds were tested against various pathogens, revealing that pseudoceratonic acid exhibited selective inhibition against both bacterial and fungal strains . The results underscore the potential for developing new antimicrobial agents based on marine natural products.

Case Study 2: Cytotoxicity Against Cancer Cells

A comprehensive evaluation of psammaplysin analogues, which include this compound structures, demonstrated significant cytotoxicity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The study highlighted that modifications to the terminal amines affected the potency of these compounds, suggesting pathways for optimizing anticancer drug design .

化学反応の分析

Structural Features and Reactivity

Moloka'iamine (C₁₄H₂₀Br₂N₂O₃) is a brominated alkaloid with a unique hydrazine-derived core. Key structural motifs include:

-

N-brominated amino groups enabling electrophilic substitution reactions .

-

Phosphoramidic acid moieties facilitating nucleophilic interactions (e.g., with hydroxyl or amine groups) .

-

Cyclopentene-dione subunits prone to Michael addition reactions .

Antimicrobial Activity via Functional Group Interactions

Pseudoceratonic acid (a this compound derivative) inhibits E. coli and S. aureus at MIC values of 8–16 µg/mL. Reactivity is attributed to:

-

Dibrominated hydrazine groups disrupting bacterial membrane synthesis .

-

Phosphate ester linkages enhancing solubility and bioavailability .

Ceratinine N (C₂₃H₂₄Br₂N₄O₅), another derivative, selectively targets C. albicans (MIC = 4 µg/mL) through:

-

Cyanoformamide side chains binding fungal ergosterol biosynthesis enzymes .

-

Methylenecyclopentenedione moieties generating reactive oxygen species .

Cytotoxic Reactions in Cancer Cell Lines

Ceratinine N demonstrates potent cytotoxicity:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Triple-negative breast cancer (MDA-MB-231) | 2.1 | Apoptosis via caspase-3/7 activation |

| Colorectal carcinoma (HCT-116) | 3.8 | DNA intercalation by cyclopentenedione |

| Human cervical carcinoma (HeLa) | 4.5 | ROS-mediated mitochondrial dysfunction |

Data derived from dose-response assays using MTT methodology .

Key Derivatives and Their Synthetic Pathways

The following derivatives highlight this compound’s reactivity:

| Derivative | Molecular Formula | Key Reaction Step | Biological Activity |

|---|---|---|---|

| Hydroxythis compound | C₁₄H₂₁Br₂N₂O₄ | Hydroxylation at C-9 position | Moderate antifungal activity |

| Ceratinamine | C₁₅H₁₈Br₂N₄O₃ | Amidation with cyanoformyl chloride | Antiproliferative (HeLa cells) |

| Pseudoceratonic acid | C₆H₁₃Br₂N₂O₄P | Phosphorylation of terminal amine | Broad-spectrum antimicrobial |

Structural assignments confirmed via ¹H/¹³C NMR, HMBC, and HRESIMS .

Mechanistic Insights from Fragmentation Studies

MS/MS analysis of this compound derivatives revealed:

-

Loss of H₂O (m/z 348.8 → 331.8) indicates phosphoramidic acid instability under acidic conditions .

-

Cleavage of C₃H₅O (m/z 291.8) suggests β-ketoamine fragmentation patterns .

These findings underscore the compound’s susceptibility to hydrolytic and oxidative degradation, impacting its pharmacokinetic profile.

特性

分子式 |

C11H16Br2N2O |

|---|---|

分子量 |

352.07 g/mol |

IUPAC名 |

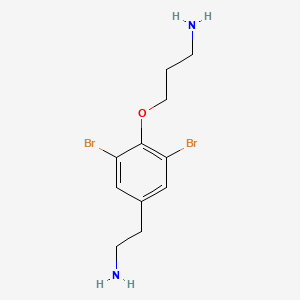

3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propan-1-amine |

InChI |

InChI=1S/C11H16Br2N2O/c12-9-6-8(2-4-15)7-10(13)11(9)16-5-1-3-14/h6-7H,1-5,14-15H2 |

InChIキー |

GEEVJNJYEZHGHA-UHFFFAOYSA-N |

正規SMILES |

C1=C(C=C(C(=C1Br)OCCCN)Br)CCN |

同義語 |

moloka'iamine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。